molecular formula C25H36Cl2N2O2 B12780519 1-(2-(Ethylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride CAS No. 96579-54-3

1-(2-(Ethylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride

Cat. No.: B12780519
CAS No.: 96579-54-3
M. Wt: 467.5 g/mol
InChI Key: FKGCHKQUZOFTMQ-UHFFFAOYSA-N
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Description

1-(2-(Ethylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with ethylphenylamino, methyl, phenyl, and propionyloxy groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Ethylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Introduction of the ethylphenylamino, methyl, phenyl, and propionyloxy groups onto the piperidine ring through various substitution reactions.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Ethylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Ethylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Phenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride
  • 1-(2-(Ethylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride
  • 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride

Uniqueness

1-(2-(Ethylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

96579-54-3

Molecular Formula

C25H36Cl2N2O2

Molecular Weight

467.5 g/mol

IUPAC Name

[1-[2-(N-ethylanilino)ethyl]-3-methyl-4-phenylpiperidin-4-yl] propanoate;dihydrochloride

InChI

InChI=1S/C25H34N2O2.2ClH/c1-4-24(28)29-25(22-12-8-6-9-13-22)16-17-26(20-21(25)3)18-19-27(5-2)23-14-10-7-11-15-23;;/h6-15,21H,4-5,16-20H2,1-3H3;2*1H

InChI Key

FKGCHKQUZOFTMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(CC1C)CCN(CC)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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